molecular formula C15H16ClN3O4S2 B4471250 METHYL 5-CHLORO-3-{[4-(2-PYRIDYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE

METHYL 5-CHLORO-3-{[4-(2-PYRIDYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE

Cat. No.: B4471250
M. Wt: 401.9 g/mol
InChI Key: LTRGEMKXIMEYAZ-UHFFFAOYSA-N
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Description

METHYL 5-CHLORO-3-{[4-(2-PYRIDYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines a thiophene ring, a pyridyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CHLORO-3-{[4-(2-PYRIDYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, chlorination, and the introduction of the pyridyl and piperazine groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-CHLORO-3-{[4-(2-PYRIDYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

METHYL 5-CHLORO-3-{[4-(2-PYRIDYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which METHYL 5-CHLORO-3-{[4-(2-PYRIDYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, pyridyl-containing molecules, and piperazine-based compounds. Examples include:

  • Thiophene-2-carboxylate derivatives
  • Pyridyl-piperazine sulfonamides
  • Chlorinated thiophene compounds

Uniqueness

What sets METHYL 5-CHLORO-3-{[4-(2-PYRIDYL)PIPERAZINO]SULFONYL}-2-THIOPHENECARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 5-chloro-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4S2/c1-23-15(20)14-11(10-12(16)24-14)25(21,22)19-8-6-18(7-9-19)13-4-2-3-5-17-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRGEMKXIMEYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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